molecular formula C19H22ClFN2O3S B4651520 3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-chloro-4-fluorophenyl)propanamide

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-chloro-4-fluorophenyl)propanamide

Cat. No.: B4651520
M. Wt: 412.9 g/mol
InChI Key: FHAJIBPBSQDYME-UHFFFAOYSA-N
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Description

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-chloro-4-fluorophenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a tert-butylsulfamoyl group, a phenyl ring, and a propanamide backbone. The presence of chlorine and fluorine atoms further adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-chloro-4-fluorophenyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tert-butylsulfamoyl group: This can be achieved by reacting tert-butylamine with a suitable sulfonyl chloride under basic conditions.

    Attachment of the phenyl ring: The tert-butylsulfamoyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the propanamide backbone: The phenyl ring with the tert-butylsulfamoyl group is then reacted with a suitable propanamide derivative under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-chloro-4-fluorophenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced amide derivatives or alcohols.

    Substitution: Substituted phenyl derivatives or amide derivatives.

Scientific Research Applications

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-chloro-4-fluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-chloro-4-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to specific enzymes or receptors: This can inhibit or activate certain biological pathways.

    Modulating cellular processes: Such as cell proliferation, apoptosis, or signal transduction.

    Interacting with nucleic acids: Potentially affecting gene expression or protein synthesis.

Comparison with Similar Compounds

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-chloro-4-fluorophenyl)propanamide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structural features include other sulfonamide derivatives, fluorinated phenyl compounds, and amide-containing molecules.

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(3-chloro-4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O3S/c1-19(2,3)23-27(25,26)15-8-4-13(5-9-15)6-11-18(24)22-14-7-10-17(21)16(20)12-14/h4-5,7-10,12,23H,6,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAJIBPBSQDYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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